molecular formula C16H14BrN5OS B285543 N-(4-bromophenyl)-3-[(1-phenyl-1H-tetraazol-5-yl)sulfanyl]propanamide

N-(4-bromophenyl)-3-[(1-phenyl-1H-tetraazol-5-yl)sulfanyl]propanamide

Numéro de catalogue: B285543
Poids moléculaire: 404.3 g/mol
Clé InChI: CLIOGVKEJMPHSC-UHFFFAOYSA-N
Attention: Uniquement pour un usage de recherche. Non destiné à un usage humain ou vétérinaire.
  • Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
  • Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.

Description

N-(4-bromophenyl)-3-[(1-phenyl-1H-tetraazol-5-yl)sulfanyl]propanamide, also known as BPTES, is a small molecule inhibitor that targets glutaminase, an enzyme involved in the metabolism of glutamine in cancer cells. BPTES has gained significant attention in recent years due to its potential as a therapeutic agent for cancer treatment.

Mécanisme D'action

N-(4-bromophenyl)-3-[(1-phenyl-1H-tetraazol-5-yl)sulfanyl]propanamide inhibits the activity of glutaminase, an enzyme that converts glutamine to glutamate in cancer cells. Glutamate is then further metabolized to provide energy and building blocks for cell growth and proliferation. By inhibiting glutaminase, this compound disrupts this metabolic pathway and induces cell death in cancer cells.
Biochemical and physiological effects:
This compound has been shown to induce cell death in a variety of cancer cell lines, including breast, lung, and colon cancer. It has also been shown to inhibit tumor growth in animal models of cancer. This compound has been found to have minimal toxicity in normal cells, suggesting that it may be a safe and effective therapeutic agent for cancer treatment.

Avantages Et Limitations Des Expériences En Laboratoire

N-(4-bromophenyl)-3-[(1-phenyl-1H-tetraazol-5-yl)sulfanyl]propanamide has several advantages for use in lab experiments. It is a small molecule inhibitor that can be easily synthesized and purified. It has also been extensively studied, with a large body of literature available on its mechanism of action and potential therapeutic applications. However, one limitation of this compound is that it may not be effective in all types of cancer, as some cancer cells may have alternative metabolic pathways that do not rely on glutamine metabolism.

Orientations Futures

There are several future directions for research on N-(4-bromophenyl)-3-[(1-phenyl-1H-tetraazol-5-yl)sulfanyl]propanamide. One area of interest is the development of more potent and selective glutaminase inhibitors that may be more effective in cancer treatment. Another area of research is the identification of biomarkers that can predict which cancer patients are most likely to benefit from this compound treatment. Additionally, further studies are needed to fully understand the mechanism of action of this compound and its potential applications in combination with other cancer therapies.

Méthodes De Synthèse

N-(4-bromophenyl)-3-[(1-phenyl-1H-tetraazol-5-yl)sulfanyl]propanamide can be synthesized using a multistep process involving the reaction of 4-bromoaniline with phenylisothiocyanate, followed by the reaction of the resulting compound with 3-bromopropionyl chloride. The final step involves the reaction of the intermediate with tetrazole to form this compound.

Applications De Recherche Scientifique

N-(4-bromophenyl)-3-[(1-phenyl-1H-tetraazol-5-yl)sulfanyl]propanamide has been extensively studied for its potential as a therapeutic agent for cancer treatment. It has been shown to selectively target cancer cells that rely on glutamine metabolism for survival, while sparing normal cells. This compound has also been shown to enhance the efficacy of other cancer therapies, such as chemotherapy and radiation therapy.

Propriétés

Formule moléculaire

C16H14BrN5OS

Poids moléculaire

404.3 g/mol

Nom IUPAC

N-(4-bromophenyl)-3-(1-phenyltetrazol-5-yl)sulfanylpropanamide

InChI

InChI=1S/C16H14BrN5OS/c17-12-6-8-13(9-7-12)18-15(23)10-11-24-16-19-20-21-22(16)14-4-2-1-3-5-14/h1-9H,10-11H2,(H,18,23)

Clé InChI

CLIOGVKEJMPHSC-UHFFFAOYSA-N

SMILES

C1=CC=C(C=C1)N2C(=NN=N2)SCCC(=O)NC3=CC=C(C=C3)Br

SMILES canonique

C1=CC=C(C=C1)N2C(=NN=N2)SCCC(=O)NC3=CC=C(C=C3)Br

Origine du produit

United States

Avertissement et informations sur les produits de recherche in vitro

Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.